6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
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Description
6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound that is commonly used in scientific research. It is a heterocyclic compound that contains a quinoxaline ring. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Scientific Research Applications
Enzyme Substrate Studies
- Fluorogenic Substrate for Enzymes : 6-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one derivatives have been synthesized and studied as potential fluorogenic substrates for enzymes like horseradish peroxidase and its mimetic enzyme hemin. These compounds were compared with commercially available substrates for enzyme detection capabilities (Li & Townshend, 1997).
Anticancer Research
- Tumor-Vascular Disrupting Agents : This compound, in its modified forms, has been identified as a promising anticancer lead. It exhibits antiproliferative activity, induces apoptosis, and disrupts tumor vasculature. It's a part of a new class of tubulin-binding tumor-vascular disrupting agents that target blood vessels in tumors (Cui et al., 2017).
Synthesis and Modification Studies
- Synthesis of Novel Compounds : The compound has been used in the synthesis of various novel quinoxaline derivatives. These syntheses often involve reactions with different chemicals, leading to a range of compounds with potential applications in several fields, including pharmacology (Dobiáš et al., 2017).
Corrosion Inhibition
- Corrosion Inhibition in Metals : A derivative of 6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one has shown effectiveness as a corrosion inhibitor for steel in acidic media. This application is significant in industrial processes where metal corrosion can be a costly problem (Forsal et al., 2010).
Antimalarial Research
- Antimalarial Efficacy : Some derivatives of this compound have shown efficacy against malaria, particularly against Plasmodium yoelii yoelii in mice. This opens possibilities for developing new antimalarial drugs based on this compound's structure (Rivera et al., 2013).
Antiviral and Antimicrobial Activities
- Antiviral and Antimicrobial Applications : Novel quinoxaline derivatives synthesized from 6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one have demonstrated antiviral and antimicrobial activities. This includes potent activity against viruses like HCMV and bacteria, suggesting its potential in developing new treatments for infections (Singh et al., 2010).
Imaging and Diagnostic Applications
- Brain Imaging Agent : A radioiodinated derivative of this compound has been evaluated as a brain imaging agent, showing promise in this field. Such compounds could be significant in diagnostic imaging, particularly in neurological research and diagnostics (Ibrahim et al., 2018).
properties
IUPAC Name |
6-chloro-4-methyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-12-5-9(13)11-7-3-2-6(10)4-8(7)12/h2-4H,5H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXFHMPBEFCECY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=C1C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.